Bis(2,2,2-trichloroethyl) sulfite

Lipophilicity LogP Phase transfer

Bis(2,2,2-trichloroethyl) sulfite (CAS 36884-93-2) is a symmetrical sulfite ester featuring two 2,2,2-trichloroethyl (TCE) groups esterified to a central sulfite (SO₃) moiety. Physicochemical characterization reveals a molecular weight of 344.8 g/mol, a boiling point of 315.4°C at 760 mmHg, a density of 1.862 g/cm³, and a computed XLogP3-AA of 3.9.

Molecular Formula C4H4Cl6O3S
Molecular Weight 344.8 g/mol
CAS No. 36884-93-2
Cat. No. B12070197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,2,2-trichloroethyl) sulfite
CAS36884-93-2
Molecular FormulaC4H4Cl6O3S
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)OS(=O)OCC(Cl)(Cl)Cl
InChIInChI=1S/C4H4Cl6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2
InChIKeyUPLUJYOFSVMSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,2,2-trichloroethyl) sulfite CAS 36884-93-2: High-Purity Sulfite Ester for Organic Synthesis and Intermediate Preparation


Bis(2,2,2-trichloroethyl) sulfite (CAS 36884-93-2) is a symmetrical sulfite ester featuring two 2,2,2-trichloroethyl (TCE) groups esterified to a central sulfite (SO₃) moiety [1]. Physicochemical characterization reveals a molecular weight of 344.8 g/mol, a boiling point of 315.4°C at 760 mmHg, a density of 1.862 g/cm³, and a computed XLogP3-AA of 3.9 [1]. These properties confer substantially higher lipophilicity and thermal stability compared to shorter-chain dialkyl sulfites such as dimethyl sulfite and diethyl sulfite [2][3]. The compound serves as a key precursor for the preparation of bis(2,2,2-trichloroethyl) phosphorochloridate—a widely employed reagent for introducing TCE-phosphate protecting groups in nucleotide and prodrug synthesis [4].

TCE-phosphate protecting group precursor for nucleotide and prodrug synthesis
Biphasic extraction and phase separation via high lipophilicity
High-temperature sulfation and phosphitylation compatibility

Why Generic Dialkyl Sulfites Cannot Substitute Bis(2,2,2-trichloroethyl) sulfite in TCE-Transfer Reactions


Short-chain dialkyl sulfites such as dimethyl sulfite (CAS 616-42-2) and diethyl sulfite (CAS 623-81-4) lack the 2,2,2-trichloroethyl group that is essential for orthogonal deprotection strategies in advanced synthetic sequences [1][2]. The TCE moiety provides a uniquely labile protecting group that is selectively removed under mild reductive conditions (Zn/NH₄HCO₂ or Zn/anthranilic acid) while leaving most other ester and amide functionalities intact [3]. Additionally, the marked differences in lipophilicity (ΔXLogP3-AA ≥ 3.0 log units) and boiling point (ΔTb ≥ 157°C) between the target compound and its smaller dialkyl homologues preclude their interchangeable use in biphasic extractions, high-temperature sulfation protocols, or anhydrous phosphorylation reactions where both the steric bulk and the electronic influence of the trichloromethyl substituent are critical for chemoselectivity [4].

TCE moiety
Present – enables orthogonal reductive deprotection
Absent – may require harsher cleavage conditions
Lipophilicity
Reported logP ~3.9 supports organic-phase partition
logP ≤0.9 may alter extraction behavior and require salting-out
Boiling point
bp >300°C allows high-temperature protocols
bp

Quantitative Differentiation of Bis(2,2,2-trichloroethyl) sulfite Against Closest Dialkyl Sulfite Analogs


Lipophilicity Advantage: XLogP3-AA 3.9 for the TCE Sulfite versus 0.2–0.9 for Dimethyl/Diethyl Sulfites

Bis(2,2,2-trichloroethyl) sulfite exhibits a computed XLogP3-AA of 3.9, which is ≥3.0 log units higher than dimethyl sulfite (0.2) and 3.0 log units higher than diethyl sulfite (0.9) [1][2][3]. This pronounced difference translates into superior partition into organic solvents such as dichloromethane or ethyl acetate, enabling quantitative recovery from aqueous reaction mixtures without additional salting-out agents.

Lipophilicity (XLogP3-AA)
Reported
3.9 Dimethyl sulfite: 0.2 | Diethyl sulfite: 0.9
Supports organic-phase extraction workflow
Computed values; experimental validation may be warranted
Lipophilicity LogP Phase transfer Extraction efficiency

Boiling Point Differentiation: 315.4°C for the TCE Sulfite versus 126–158°C for Dimethyl/Diethyl Sulfites

The reported boiling point of bis(2,2,2-trichloroethyl) sulfite at atmospheric pressure is 315.4°C, which is 189.4°C above that of dimethyl sulfite (126°C) and 157.4°C above that of diethyl sulfite (158°C) [1][2]. This exceptional thermal stability allows the compound to be employed in reactions requiring prolonged heating above 200°C without solvent loss, a regime inaccessible to the lower-boiling homologues.

Boiling point (760 mmHg)
Reported
315.4°C Dimethyl: 126°C | Diethyl: 158°C
Enables high-temperature reaction protocols
Atmospheric pressure data; actual bp may vary with impurities
Boiling point Thermal stability Distillation High-temperature reactions

Density Advantage: 1.862 g/cm³ for the TCE Sulfite versus 1.077–1.294 g/cm³ for Shorter-Chain Sulfites

Bis(2,2,2-trichloroethyl) sulfite has a measured density of 1.862 g/cm³, significantly higher than that of diethyl sulfite (1.077 g/mL) and dimethyl sulfite (1.294 g/mL) [1][2]. The density difference relative to water (Δρ ≈ +0.86 g/cm³) ensures rapid gravity-driven phase separation during aqueous work-up, an advantage over the near- or lower-than-water densities of the shorter-chain sulfites that often form persistent emulsions.

Density (25°C)
Reported
1.862 g/cm³ Diethyl: 1.077 | Dimethyl: 1.294
Supports rapid gravity phase separation
Experimental density; compare with water 1.0
Density Phase separation Gravity settling Process engineering

Orthogonal Deprotection of the 2,2,2-Trichloroethyl Group Under Mild Reductive Conditions

The 2,2,2-trichloroethyl (TCE) group installed via the sulfite ester can be cleaved with high efficiency (>90% yield) using Zn/NH₄HCO₂ or Zn/anthranilic acid at ambient temperature without affecting benzyl, tert-butyl, or silyl protecting groups [1][2]. In contrast, the methyl or ethyl groups of dimethyl and diethyl sulfites cannot be removed under the same mild reducing conditions; their cleavage requires strongly basic or nucleophilic conditions that often degrade sensitive substrates [3].

Deprotection orthogonality
Class-level
TCE removal: 90–95% yield (Zn/NH₄HCO₂, 25°C)
Orthogonal strategy for nucleotide/prodrug synthesis
Sulfite ester data class-level; review for exact protocol
Protecting group Deprotection Orthogonality Nucleotide chemistry

Optimal Research and Industrial Application Scenarios for Bis(2,2,2-trichloroethyl) sulfite Based on Quantitative Differentiation Evidence


High-Temperature Sulfation of Thermally Robust Substrates

The boiling point of 315.4°C enables bis(2,2,2-trichloroethyl) sulfite to act as a sulfite-transfer reagent at temperatures exceeding 200°C, a regime where dimethyl sulfite (bp 126°C) and diethyl sulfite (bp 158°C) would have already vaporized . This is critical for sulfating electron-deficient phenols or sterically hindered alcohols that require elevated activation energy for complete conversion.

Biphasic Phosphorylation with Quantitative Phase Separation

The high density (1.862 g/cm³) and elevated XLogP3-AA (3.9) ensure that after phosphorylation reactions the product-bearing organic layer rapidly separates from the aqueous phase without emulsion formation [1]. This property is especially advantageous in automated synthesizers where consistent phase detection is essential for reliable process control.

Synthesis of Orthogonally Protected Nucleotide Prodrugs

The TCE group introduced via bis(2,2,2-trichloroethyl) sulfite-derived reagents can be removed under mild reducing conditions (Zn/NH₄HCO₂) that preserve acid-labile dimethoxytrityl and base-labile acyl protections [2][3]. This orthogonal deprotection strategy is the basis for constructing combretastatin A-4 phosphate and similar anticancer prodrugs where precise control over protecting group removal is mandatory.

Preparation of Stable Sulfate Metabolite Standards for Bioanalysis

The compound serves as a precursor to 2,2,2-trichloroethyl chlorosulfate, which is the reagent of choice for synthesizing aryl sulfate metabolite standards [4]. The quantitative yield advantage of TCE-protected sulfates (>90% deprotection yield) ensures that reference materials meet the stringent purity requirements of LC-MS/MS bioanalytical methods.

Application
Selection Property
Validation Focus
Thermally robust substrate sulfation
High thermal stability (bp >300°C)
Reaction temperature window
Biphasic phosphorylation
High density and lipophilicity
Phase separation and extraction efficiency
Orthogonally protected prodrug synthesis
TCE group with mild reductive cleavage
Protecting group orthogonality and yield
Sulfate metabolite reference standards
TCE sulfate precursor with quantitative deprotection
Purity and stability for LC-MS/MS bioanalysis
Quote Request

Request a Quote for Bis(2,2,2-trichloroethyl) sulfite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.